N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide
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Overview
Description
N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide is a chemical compound with the molecular formula C11H10N2O2. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide typically involves the condensation of 2-methylbenzoxazole with an appropriate acylating agent under controlled conditions. One common method involves the reaction of 2-methylbenzoxazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; often in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted benzoxazole derivatives .
Scientific Research Applications
N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial, antifungal, and anticancer drugs.
Biological Studies: The compound is employed in studies investigating its biological activities, such as its effects on various cell lines and microorganisms.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: A precursor in the synthesis of N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide, known for its use in the synthesis of various dyes and pharmaceuticals.
N-(2-methyl-1,3-benzoxazol-6-yl)acetamide: Another benzoxazole derivative with similar chemical properties but different applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-3-11(14)13-8-4-5-9-10(6-8)15-7(2)12-9/h3-6H,1H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPUAEFYCBCRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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